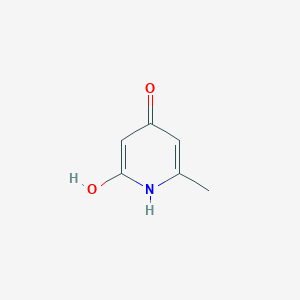

2-hydroxy-6-methyl-1H-pyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGSLYHMRQRARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C=C(N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 6 Methyl 1h Pyridin 4 One and Its Derivatives

Established Synthetic Routes to the 1H-Pyridin-4-one Core Structure

The formation of the fundamental 1H-pyridin-4-one ring is most commonly accomplished by building the heterocyclic system from simpler, non-cyclic starting materials.

Cyclization Reactions of Precursors

A predominant and well-established route to synthesizing the pyridone core involves the cyclization of open-chain precursors. One of the most common methods starts with dehydroacetic acid. This process occurs in two main stages. First, dehydroacetic acid undergoes hydrolysis, typically with a strong acid like sulfuric acid, to yield 4-hydroxy-6-methyl-2H-pyran-2-one. wikipedia.org This pyranone intermediate is then treated with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide (B78521), which substitutes the ring oxygen with nitrogen, leading to the formation of 2-hydroxy-6-methyl-1H-pyridin-4-one, which exists in tautomeric equilibrium with 2,4-dihydroxy-6-methylpyridine. wikipedia.orgorgsyn.org

The reaction of the pyranone intermediate with ammonia proceeds by nucleophilic attack at the lactone carbonyl group, followed by ring-opening and subsequent recyclization and dehydration to form the pyridone ring. wikipedia.org This transformation from a pyranone to a pyridinone is a general and effective strategy for creating the 4-pyridone skeleton. wikipedia.org

Table 1: Synthesis of this compound via Precursor Cyclization

| Starting Material | Intermediate | Reagents/Conditions | Product | Ref. |

| Dehydroacetic acid | 4-hydroxy-6-methyl-2H-pyran-2-one | 1. H₂SO₄, 130°C | This compound | wikipedia.orgorgsyn.org |

| 2. aq. NH₃, 100°C |

Functionalization of Pyridine (B92270) Derivatives

While building the ring from acyclic precursors is more common, the pyridin-4-one structure can also be theoretically obtained by modifying a pre-existing pyridine ring. This approach involves introducing the required hydroxyl and oxo functionalities onto a suitable pyridine scaffold, such as 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgnih.gov

For instance, a synthetic sequence could involve the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, followed by further transformations. Another potential pathway is the diazotization of an aminopicoline, such as 2-amino-4-methylpyridine, to introduce a hydroxyl group, as demonstrated in the synthesis of 2-hydroxy-5-methylpyridine. orgsyn.org However, achieving the specific 2-hydroxy-4-oxo substitution pattern on a simple pyridine precursor through direct functionalization is less documented and generally considered less efficient than ring construction methods.

Multi-component Condensation Approaches

Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, represent an efficient strategy for synthesizing heterocyclic systems like pyridines. nih.gov The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source. wikipedia.orgorganic-chemistry.org This reaction first yields a dihydropyridine (B1217469), which is then oxidized to the final aromatic pyridine. wikipedia.org

While the Hantzsch synthesis and its variations are powerful tools for creating a wide range of substituted pyridines, a specific one-pot, three-component reaction starting from simple acyclic precursors like ethyl acetoacetate (B1235776) and ammonia to directly form this compound is not prominently featured in the literature. nih.govchemicalbook.com Existing MCRs often lead to different substitution patterns or more complex fused-ring systems. mdpi.comnih.gov For example, some MCRs are designed to produce pyrano[3,2-c]pyridones or other fused heterocycles rather than the simple monocyclic pyridone. researchgate.net

Advanced Synthetic Strategies for this compound Derivatization

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. These strategies rely on the inherent reactivity of the different functional groups present on the ring.

Regioselective Functional Group Transformations

The this compound molecule possesses several reactive sites: the nitrogen atom, the two oxygen atoms (which can exist in keto-enol tautomeric forms), the C6-methyl group, and the C3 and C5 positions on the ring. Advanced synthetic methods aim to selectively target one of these sites.

The tautomerism between 2-hydroxy-4-pyridone and 4-hydroxy-2-pyridone is crucial as it creates a 1,3-enediol system, which influences the molecule's reactivity. capes.gov.br For example, condensation reactions with aldehydes can occur at the C3 position, which is activated by the adjacent hydroxyl and carbonyl groups. capes.gov.br Furthermore, the C6-methyl group is activated and can participate in condensation reactions or be functionalized following deprotonation. Selective bromination of the pyridone core has also been used as a handle for further modifications, such as in the synthesis of various natural products. psu.edu

Alkylation and Acylation Reactions

Alkylation and acylation are key transformations for derivatizing the pyridone core. The pyridone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atoms. The outcome of these reactions is highly dependent on the reaction conditions.

Alkylation: The regioselectivity of alkylation (N- vs. O-alkylation) is a classic example of the principle of hard and soft acids and bases (HSAB). google.com

N-Alkylation is typically favored when using "soft" alkylating agents, such as alkyl iodides, under basic conditions. google.com

O-Alkylation is often achieved using "hard" electrophiles like trialkyloxonium salts or under conditions that favor the harder oxygen nucleophile, such as in the Mitsunobu reaction. google.com

Direct N-alkylation of pyridones can be challenging due to this competition, which often results in a mixture of N- and O-alkylated products. mdpi.com

Acylation: Acylation reactions also exhibit regioselectivity. The reaction can occur at the oxygen (O-acylation) to form an ester or at the C3 carbon (C-acylation) to form a 3-acyl derivative. The choice of acylating agent and catalyst can direct the reaction to one site over the other. For instance, using highly reactive acyl chlorides may lead to different selectivity compared to using acid anhydrides with a catalyst. researchgate.net

Table 2: Examples of Derivatization Reactions

| Substrate | Reaction Type | Reagents/Conditions | Product Type | Outcome/Selectivity | Ref. |

| 2-Pyridone | Alkylation | "Soft" electrophiles (e.g., alkyl iodides), base | N-Alkyl-2-pyridone | N-alkylation favored | google.com |

| 2-Pyridone | Alkylation | "Hard" electrophiles (e.g., trialkyloxonium salts) | 2-Alkoxypyridine | O-alkylation favored | google.com |

| 4-Hydroxy-6-methyl-2-pyridone | Condensation | Aldehydes, base | 3-Substituted derivative | C3-alkylation | capes.gov.br |

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition and substitution reactions are cornerstone strategies for the functionalization of the this compound core, allowing for the introduction of a wide array of substituents. The acidic nature of the 4-hydroxy group makes it an excellent nucleophile in several key transformations. beilstein-journals.org

Two prominent methods for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones are the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.org The Mitsunobu reaction, which couples an acidic nucleophile with a primary or secondary alcohol under mild conditions, is highly effective for this system. Given the acidity of the hydroxypyrone (pKa ≈ 4.94), it serves as an ideal coupling partner. beilstein-journals.org This method tolerates a variety of functional groups on the alcohol partner, including esters, silyl (B83357) ethers, phosphonate (B1237965) esters, and dimethyl acetals, affording the corresponding 2-pyronyl ethers in moderate to excellent yields. beilstein-journals.org

Oxa-Michael additions represent another efficient route for O-functionalization. In this reaction, the hydroxypyrone acts as a nucleophile, adding to activated alkynes like propiolate esters in the presence of a base such as triethylamine. This reaction proceeds under mild thermal conditions to yield vinyl ethers. beilstein-journals.org

Furthermore, tandem reactions involving nucleophilic additions are employed for constructing more complex derivatives. A notable example is the tandem Knoevenagel–Michael protocol. This multicomponent reaction can involve phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of the hydroxypyrone to the intermediate adduct, yielding a complex polycyclic structure. mdpi.com

Table 1: O-Functionalization of 4-hydroxy-6-methyl-2-pyrone (B586867) via Nucleophilic Reactions

| Reaction Type | Alcohol/Acceptor | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Benzyl alcohol | DIAD, PPh3 | THF | 95% | beilstein-journals.org |

| Mitsunobu Reaction | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | DIAD, PPh3 | THF | 88% | beilstein-journals.org |

| Mitsunobu Reaction | Diethyl (hydroxymethyl)phosphonate | DIAD, PPh3 | THF | 64% | beilstein-journals.org |

| Oxa-Michael Addition | Ethyl propiolate | Et3N | CH2Cl2 | 90% | beilstein-journals.org |

| Oxa-Michael Addition | tert-Butyl propiolate | Et3N | CH2Cl2 | 88% | beilstein-journals.org |

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency of synthesizing this compound and its analogs is highly dependent on the choice of catalytic systems and the optimization of reaction conditions such as solvent, temperature, and pressure.

Catalysts play a pivotal role in the synthesis of pyridinone structures. Basic catalysts are commonly employed to facilitate the cyclization reactions that form the pyridinone ring. For instance, the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone from cyanoacetamide and ethyl acetoacetate is effectively catalyzed by a base like potassium hydroxide (KOH). researchgate.net

In the context of creating derivatives, various metal catalysts are utilized. Copper-based catalysts, such as copper(I) iodide (CuI), are effective for the N-arylation of 2-pyridones. organic-chemistry.org These reactions are often mild and exhibit high chemoselectivity for N-arylation over O-arylation. organic-chemistry.org While not directly applied to the synthesis of the parent compound, supported palladium nanoparticles (Pd/C) have been noted as a highly selective catalytic system in related heterocyclic chemistry, such as the amination of biomass-derived furan (B31954) compounds, highlighting their potential in green catalytic routes. rsc.org

The choice of solvent significantly impacts reaction outcomes, including yield and purity. Aprotic polar solvents like N,N-dimethylformamide (DMF) and ethers like tetrahydrofuran (B95107) (THF) are frequently used.

THF is a common solvent for Mitsunobu reactions involving 4-hydroxy-2-pyrones due to its ability to dissolve the reactants and facilitate the formation of the reactive intermediates. beilstein-journals.org DMF is often used in condensation and acylation reactions. For example, in the synthesis of complex itraconazole (B105839) derivatives, which involves amide bond formation, DMF is a suitable solvent, particularly when using coupling reagents like TBTU or HATU. acs.org The synthesis of 2-pyridone-3-carboxylic acids has been achieved through three-component reactions in aqueous media, demonstrating a greener alternative to traditional organic solvents. innovareacademics.in

Temperature is a critical parameter that must be optimized to maximize yield and selectivity while minimizing side reactions. Many syntheses of pyridinone derivatives are conducted at elevated temperatures to overcome activation energy barriers.

For example, the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one via the hydrolysis of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is performed at reflux in 1 N hydrochloric acid for an extended period (72 hours) to drive the reaction to completion, achieving a near-quantitative yield. nih.govresearchgate.net Multicomponent reactions for synthesizing 2-pyridone-pyrimidine derivatives have been optimized at 100 °C, which was found to be the optimal condition for the best yield. researchgate.net Conversely, some reactions, like certain solvent-free Mannich reactions for producing 4-hydroxy-2-pyridones, show decreased yields at higher temperatures, indicating that thermal conditions are not always favorable. researchgate.net Standard atmospheric pressure is typically used for these laboratory-scale syntheses, as pressure is not generally a critical variable for these specific condensation and substitution reactions.

Table 2: Effect of Reaction Conditions on the Synthesis of Pyridinone Derivatives

| Derivative | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy-6-methylpyridin-2(1H)-one | 1 N HCl | Water | Reflux | 99% | nih.govresearchgate.net |

| 3-Cyano-6-hydroxy-4-methyl-2-pyridone | KOH | Ethanol | Room Temp | >60% (with aging) | researchgate.net |

| 2-Pyridone-pyrimidine derivatives | p-Toluene sulfonic acid | Water | 100 °C | High | researchgate.net |

| N-Aryl pyridine-2-ones | CuI | Not specified | Mild | High | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce waste, minimize energy consumption, and use more environmentally benign materials.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages in this regard.

A notable example is the synthesis of novel bio-based 4-hydroxy-2-pyridones via a Mannich reaction under solvent-free conditions. researchgate.net This reaction proceeds effectively at room temperature without the need for any catalyst, providing good yields. Interestingly, applying heat to this specific reaction was found to be detrimental, leading to lower yields and the formation of byproducts. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents another powerful solvent-free approach. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been successfully performed using a planetary ball mill. researchgate.net This method avoids the use of bulk solvents, and optimization of parameters such as milling time can lead to respectable yields (up to 56%), which can be further increased by a subsequent aging period. researchgate.net These examples demonstrate the viability of solvent-free methods in producing pyridinone structures, aligning with the core tenets of green chemistry. amanote.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including derivatives of pyridin-4-one. The use of microwave irradiation can be particularly advantageous in multi-component reactions and in the synthesis of complex molecular scaffolds. mdpi.com

While a direct microwave-assisted synthesis for this compound is not extensively detailed in the provided search results, the application of this technology to its precursors and structurally related compounds highlights its potential. For instance, in the synthesis of 4-hydroxy-2-quinolone analogues, which share a similar heterocyclic core, the use of microwave irradiation has been shown to dramatically improve reaction outcomes. nih.gov

In one study, the condensation of β-enaminones with diethyl malonate to form 4-hydroxy-2-quinolone analogues was investigated under various conditions. nih.gov Conventional heating at reflux for 48 hours resulted in a mere 6% yield of the desired product. In stark contrast, when the reaction was conducted under microwave irradiation, the yield surged to 55% in just 30 minutes, demonstrating a significant rate enhancement and improved efficiency. nih.gov

| Entry | Method | Solvent | Time | Yield (%) |

| 1 | Room Temperature | EtOH | 48 h | No Reaction |

| 2 | Reflux | EtOH | 48 h | 6 |

| 3 | Microwave | EtOH | 30 min | 55 |

| 4 | Microwave | DMF | 30 min | 42 |

| 5 | Microwave | Toluene (B28343) | 30 min | 35 |

| 6 | Microwave | H₂O | 30 min | 25 |

| 7 | Microwave (Catalyst) | EtOH | 15 min | 71 |

Table 1: Optimization of Reaction Conditions for the Synthesis of a 4-hydroxy-2-quinolone Analogue. nih.gov

However, it is noteworthy that the success of microwave-assisted synthesis can be substrate-dependent. In an attempt to perform a Michael addition on 4-hydroxy-6-methyl-2-pyrone, a precursor to the target molecule, heating under pressure with microwave irradiation led to a decrease in yield compared to conventional heating at a lower temperature. beilstein-journals.org This underscores the importance of optimizing reaction conditions for each specific transformation.

Use of Renewable Precursors and Environmentally Benign Catalysts

A cornerstone of green chemistry is the utilization of renewable feedstocks to reduce reliance on finite petrochemical resources. In the synthesis of this compound, a key and commercially available renewable precursor is dehydroacetic acid. nih.govmessiah.edu This compound, which can be derived from sources like sorghum, serves as a versatile starting material for the production of various pyridone derivatives. nih.gov

The conversion of dehydroacetic acid to 4-hydroxy-6-methylpyridin-2(1H)-one is a common synthetic route. nih.gov This intermediate can then be further functionalized. The use of such bio-based precursors represents a significant step towards more sustainable chemical manufacturing.

In addition to renewable precursors, the development and application of environmentally benign catalysts are crucial for green synthesis. Conventional methods for synthesizing pyridine derivatives often rely on harsh acid or base catalysts at high temperatures. acs.org Modern approaches, however, have demonstrated the efficacy of greener alternatives.

For example, a novel and reusable catalytic system employing a surface-modified PET@UiO-66 vial has been developed for the synthesis of 2,4,6-trisubstituted pyridines. acs.org This heterogeneous catalyst can be easily recovered and reused multiple times without significant loss of activity, minimizing waste and catalyst leaching into the product. acs.org Other green heterogeneous catalysts that have been explored for the synthesis of related compounds include zinc ferrite, l-proline (B1679175) functionalized magnetic nanoparticles, and cerium(IV) carboxymethyl-cellulose. acs.org

Furthermore, catalyst-free and solvent-free reaction conditions represent an ideal scenario in green chemistry. Microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones has been achieved in water without the need for a catalyst, showcasing a highly eco-friendly approach. nih.gov Similarly, the mechanochemical synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature has been investigated, reducing the need for bulk solvents and high-energy inputs. researchgate.net The use of bismuth(III) chloride (BiCl₃), a relatively non-toxic and inexpensive catalyst, has also been reported for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com This metric is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.com

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. buecher.de Therefore, designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a key goal for sustainable chemistry.

While specific atom economy calculations for the direct synthesis of this compound were not found in the provided results, analysis of related compounds demonstrates a strong commitment to this principle. For the synthesis of certain bis-pyridone derivatives, high atom economies of 95.34% and 96.21% have been reported, indicating highly efficient transformations where the vast majority of reactant atoms are utilized in the final product. rsc.org

Beyond atom economy, other metrics are used to provide a more comprehensive assessment of a reaction's greenness. These include the E-Factor (total waste produced per kilogram of product), Process Mass Intensity (PMI, total mass used in a process divided by the mass of the product), and Reaction Mass Efficiency (RME, the mass of the isolated product divided by the total mass of reactants). nih.gov

The following table presents a set of calculated green chemistry metrics for the synthesis of a bis-pyridone compound, illustrating a highly efficient and environmentally conscious process. rsc.org

| Green Metric | Calculated Value | Ideal Value | Interpretation |

| Atom Economy (AE) | 95.34% | 100% | High efficiency in atom incorporation. |

| E-Factor | 0.14 | ~0 | Very low waste generation. |

| Process Mass Intensity (PMI) | 1.16 | 1 | Excellent process efficiency, close to ideal. |

| Reaction Mass Efficiency (RME) | 87.46% | 100% | High conversion of reactant mass to product. |

| Eco-Score | 79.865 | 100 | Excellent overall greenness of the synthesis. |

Table 2: Green Chemistry Metrics for a Bis-pyridone Synthesis. rsc.org

These metrics collectively demonstrate a strong trend towards designing synthetic routes for pyridone-based molecules that are not only high-yielding but also fundamentally efficient and environmentally responsible. rsc.orgnih.gov

Theoretical and Computational Chemistry of 2 Hydroxy 6 Methyl 1h Pyridin 4 One

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These computational techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

The molecular geometry of 4-hydroxy-6-methyl-2-pyridone has been determined experimentally through X-ray crystallography, providing a solid foundation for computational modeling nih.govresearchgate.net. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry in the gas phase or in solution. These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For instance, in a study of 2-hydroxypyridine (B17775) and 2-pyridone tautomers, DFT calculations using the wB97X-V functional and a 6-311+G(2df,2p) basis set revealed distinct differences in their geometries. The C-C bond lengths in 2-hydroxypyridine were indicative of aromatic character, whereas 2-pyridone exhibited alternating single and double bond characteristics, suggesting a less aromatic nature wuxibiology.com. Similar trends would be expected for the corresponding tautomers of the 6-methyl derivative.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT studies. The calculated bond distances suggest that the pyridone form has more localized single and double bonds compared to the more aromatic hydroxy form wuxibiology.com.

Table 1: Selected Crystallographic Data for 4-hydroxy-6-methylpyridin-2(1H)-one nih.gov

| Parameter | Value |

| Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7082 (5) |

| b (Å) | 12.2988 (8) |

| c (Å) | 10.0418 (7) |

| β (°) | 91.303 (7) |

| Volume (ų) | 581.32 (8) |

Ab Initio Calculations for Conformational Behavior and Structural Stability

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular properties. These methods are particularly useful for investigating conformational landscapes and the relative stabilities of different isomers and tautomers.

Studies on the tautomerism of formamide, 2-pyridone, and 4-pyridone using ab initio methods have shown that the inclusion of geometry optimization, polarization functions, correlation energy, and zero-point vibrational energy is crucial for obtaining accurate relative energies wayne.edu. For the 2-pyridone/2-hydroxypyridine system, ab initio calculations have been instrumental in confirming that the pyridone form is slightly more stable in the gas phase wayne.edu. This has been further supported by studies on substituted pyridines, which show that the tautomeric equilibrium is sensitive to the electronic effects of the substituents acs.org.

For 2-hydroxy-6-methyl-1H-pyridin-4-one, ab initio calculations would be essential to determine its stability relative to its tautomers, such as 4-hydroxy-6-methyl-2-pyridone and 2,4-dihydroxy-6-methylpyridine. These calculations would involve optimizing the geometry of each tautomer and calculating their electronic energies to determine the most stable form.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively libretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

While specific FMO data for this compound is not available, studies on similar molecules provide valuable insights. For example, in a study of a xanthene derivative, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311G++(d,p) level of theory iucr.org. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For pyridinone systems, the HOMO is often distributed over the ring and the hydroxyl or carbonyl oxygen atoms, while the LUMO is primarily located on the ring carbon and nitrogen atoms. The HOMO-LUMO gap can be tuned by introducing different substituents, which alters the electronic properties and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green and yellow areas denote regions of near-zero potential.

For pyridinone derivatives, MEP maps typically show negative potential around the carbonyl oxygen and the hydroxyl group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group and the N-H proton generally exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The aromatic ring itself usually displays a mixed potential. While a specific MEP map for this compound is not available, the general features can be inferred from studies on related heterocyclic systems.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would be crucial for understanding the electronic factors that govern its stability and reactivity, including the delocalization of electron density from the hydroxyl and methyl groups into the pyridinone ring.

Global and Local Reactivity Descriptors (e.g., Fukui functions, Electronegativity, Hardness, Softness)

The Fukui function is defined as the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. There are three types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. By analyzing the values of the Fukui function at different atomic sites, one can predict the most likely regions for a chemical reaction to occur.

While specific calculations of these descriptors for this compound are not found in the literature, the general principles can be applied. For pyridinone derivatives, the carbonyl carbon is often a primary site for nucleophilic attack, while the oxygen and nitrogen atoms are potential sites for electrophilic attack. The methyl group can also influence the reactivity of the ring through its electron-donating nature.

Tautomerism and Proton Transfer Dynamics

Tautomerism, the interconversion of structural isomers, is a key characteristic of pyridinone systems. In the case of this compound, the focus is on the keto-enol tautomerism, which involves the migration of a proton between the oxygen and nitrogen atoms.

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of theoretical research on the parent compound, 2-hydroxypyridine (2-HPY), and its tautomer 2-pyridone (2-PY), offers a strong basis for understanding its behavior. nih.gov

Computational investigations using methods like Density Functional Theory (DFT) and coupled-cluster (CCSD) have been employed to determine the relative stabilities of the keto and enol forms. nih.gov For the unsubstituted 2-hydroxypyridine/2-pyridone system, the gas-phase internal energy difference is small, with the enol form (2-hydroxypyridine) being slightly more stable by approximately 3 kJ/mol. nih.gov However, the presence of substituents and the surrounding environment can significantly influence this equilibrium.

In a related compound, 4-Methyl-2-hydroxyquinoline, computational studies using DFT methods (B3LYP, ωB97XD, and mPW1PW91) have shown that the keto tautomer is favored. nih.gov This suggests that the methyl group in this compound could similarly influence the tautomeric equilibrium. The stability is often rationalized by analyzing factors like aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.gov

The following table, based on data for the analogous 2-hydroxypyridine/2-pyridone system, illustrates the effect of different computational methods on the predicted energy difference between tautomers.

| Computational Method | Basis Set | Predicted Energy Difference (kJ/mol) | Favored Tautomer |

| M062X | 6-311++G | 5-9 | 2-hydroxypyridine |

| CCSD | 6-311++G | 5-9 | 2-hydroxypyridine |

| B3LYP | 6-311++G** | 1-3 | 2-pyridone |

Table 1: Predicted energy differences for the 2-hydroxypyridine/2-pyridone tautomerization from a theoretical study. Data sourced from a study on the parent compound. nih.gov

The isomerization between the keto and enol forms of pyridinone derivatives proceeds along a potential energy surface (PES) that describes the energy of the system as a function of its geometry. The transition state on this surface represents the energy barrier for the proton transfer reaction.

For the parent 2-hydroxypyridine, theoretical studies have investigated several pathways for proton transfer:

Intramolecular proton transfer: This involves the direct transfer of the proton from the oxygen to the nitrogen atom within a single molecule.

Water-assisted intermolecular transfer: A water molecule can act as a bridge, facilitating the proton transfer.

Isomerization by double-proton transfer in a dimer: Two molecules can form a hydrogen-bonded dimer, and the protons are transferred simultaneously.

Intermolecular proton transfer via a complex: A complex formed between the keto and enol tautomers can facilitate the transfer. nih.gov

Computational studies on 2-hydroxypyridine have shown that the activation energy for direct intramolecular proton transfer is significantly high. nih.gov However, the presence of water or the formation of dimers dramatically lowers this barrier. nih.govwuxibiology.com For instance, in a theoretical study on 2-hydroxypyridine, the activation energy for intramolecular proton transfer was calculated to be 137.2 kJ/mol, while for the double-proton transfer in a dimer, it was only 2.6 kJ/mol. nih.gov This highlights the crucial role of intermolecular interactions in the isomerization process.

Hydrogen bonding is a fundamental interaction that governs the dynamics of proton transfer in pyridinone systems. nih.govchemrxiv.org The formation of intramolecular or intermolecular hydrogen bonds is a prerequisite for the tautomerization to occur.

In the case of this compound, the molecule can form both intramolecular hydrogen bonds (in certain conformations) and intermolecular hydrogen bonds with other molecules of the same kind or with solvent molecules. Theoretical studies on related systems, such as 2-(2′-hydroxyphenyl)pyrimidines, have shown that the presence of an intramolecular hydrogen bond is crucial for excited-state intramolecular proton transfer (ESIPT). nih.govchemrxiv.org Upon photoexcitation, a rapid proton transfer occurs from the hydrogen bond donor to the acceptor. chemrxiv.org

Computational analyses reveal that the strength and geometry of the hydrogen bond are critical. For example, in a study of 2-(2′-hydroxyphenyl)pyrimidines, the hydrogen-bond distance and angle were found to change upon excitation, facilitating the proton transfer. nih.gov The presence of water molecules can also significantly lower the energy barrier for proton transfer by forming hydrogen-bonded bridges. wuxibiology.com In the solid state, intermolecular hydrogen bonds link molecules together, often forming zigzag arrays or layered structures, which dictates the proton transfer pathways within the crystal. arxiv.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and intermolecular interactions of molecules in various environments, offering insights that complement static quantum chemical calculations.

While specific MD simulation studies for this compound are not widely reported, the principles and methodologies have been applied to similar heterocyclic compounds. MD simulations can be used to explore conformational changes, solvent effects, and the dynamics of intermolecular interactions over time.

For instance, MD simulations have been employed to study the behavior of purine (B94841) derivatives, revealing the stability of ligand-protein complexes and providing insights into binding free energies. researchgate.net In the context of this compound, MD simulations could be used to:

Investigate the stability of different tautomers in various solvents.

Explore the dynamics of dimer formation and dissociation.

Simulate the process of proton transfer and estimate the associated free energy barriers.

Understand how the methyl group influences the flexibility and intermolecular interactions of the molecule.

The development of machine-learned force fields from ab initio data is a promising approach for conducting highly accurate MD simulations of such systems. chemrxiv.org

Non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces, play a critical role in the supramolecular chemistry of this compound, particularly in its ability to form dimers and larger aggregates.

Computational studies on related pyridone-based systems have provided detailed insights into these interactions. rsc.orgacs.org For example, in a study of a flexible unsymmetrical dimer containing a pyridone ring, various non-covalent interactions such as C-H···O, C-H···N, C-H···π, and π-π interactions were found to stabilize the crystal packing. rsc.org

The formation of dimers is a common feature of pyridinone derivatives. acs.org These dimers are often held together by strong hydrogen bonds between the N-H and C=O groups of two separate molecules. Computational analyses of 4-hydroxybenzylamine (B1666329) have shown that dimer formation is stabilized by both hydrogen bonds and π-stacking interactions. wuxibiology.com

The following table summarizes the types of non-covalent interactions and their typical roles, as observed in related heterocyclic systems.

| Interaction Type | Description | Role in Stabilization |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | Primary driving force for dimer formation and stabilization of crystal structures. arxiv.orgrsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of dimers and influences the packing of molecules in the solid state. wuxibiology.com |

| C-H···O/N Interactions | Weak hydrogen bonds involving a C-H donor and an oxygen or nitrogen acceptor. | Further stabilize the three-dimensional structure of molecular assemblies. rsc.org |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the condensed phase. |

Table 2: Common non-covalent interactions and their roles in the stabilization of pyridinone-based structures.

Calculation of Nonlinear Optical (NLO) Properties

The NLO response of a molecule is fundamentally linked to its electronic structure and how it is perturbed by an external electric field. Computational quantum mechanical methods, most notably Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of molecules. nih.gov These calculations can provide valuable insights into the molecular-level factors that govern the macroscopic NLO behavior of a material, guiding the rational design of new and more efficient NLO chromophores.

The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These tensors describe the linear and nonlinear contributions to the induced dipole moment of a molecule in the presence of an external electric field.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 6 Methyl 1h Pyridin 4 One

Mechanistic Studies of Basic Chemical Transformations

The inherent functionality of 4-hydroxy-6-methylpyridin-2(1H)-one allows it to undergo a variety of fundamental chemical transformations, including oxidation, reduction, and substitution reactions.

The oxidation of 4-hydroxy-6-methylpyridin-2(1H)-one and its derivatives can proceed via different pathways depending on the oxidizing agent and the substrate's structure. For instance, derivatives of the pyridone with an α-hydroxy ketone side chain undergo cleavage at this side chain when treated with sodium metaperiodate in methanol (B129727), yielding an aldehyde. psu.edu In contrast, oxidation with manganese dioxide on charcoal leads to the formation of the corresponding α-diketones in moderate yields. psu.edu

The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold is amenable to both nucleophilic and electrophilic substitution reactions, enabling extensive functionalization. psu.edu The hydroxyl group can act as a nucleophile in several reactions. For example, it participates in Mitsunobu reactions and oxa-Michael additions, providing efficient routes for O-functionalization and the synthesis of complex pyronyl ethers. beilstein-journals.org

The pyridinone ring itself can undergo electrophilic substitution. A key example is nitration. The reaction with nitrating agents can introduce a nitro group onto the ring, typically at the C-3 position, to yield compounds like 4-hydroxy-6-methyl-3-nitro-2-pyridone. uni.lunih.gov This highlights the nucleophilic character of the C-3 position, which is activated by the electron-donating hydroxyl and methyl groups. This activation makes the C-3 position a primary site for modification with various electrophiles. encyclopedia.pub

Derivatization Reactions and Synthetic Transformations

The reactivity of 4-hydroxy-6-methylpyridin-2(1H)-one is extensively utilized in derivatization reactions to construct a wide array of more complex molecules, including fused heterocyclic systems.

A significant reaction of 4-hydroxy-6-methylpyridin-2(1H)-one is its condensation with aldehydes. capes.gov.br This reaction typically proceeds in a 2:1 molar ratio of the pyridone to the aldehyde, catalyzed by a piperidine-pyridine system in an ethanol-methanol solvent mixture. mdpi.com The proposed mechanism involves the initial condensation of the pyridone anion with an aldehyde molecule to form a transient secondary alcohol. This intermediate then dehydrates, and the resulting product is rapidly attacked by a second pyridone anion to furnish the final adduct. mdpi.com

The reaction is versatile, proceeding with both aliphatic and aromatic aldehydes, with formaldehyde (B43269) reacting particularly rapidly. mdpi.com However, attempts to use ketones in this condensation reaction under similar conditions have been unsuccessful, resulting only in the recovery of the starting materials. mdpi.com

| Aldehyde | Product Yield (%) |

| Formaldehyde | 95 |

| Acetaldehyde | 85 |

| Propionaldehyde | 80 |

| Butyraldehyde | 80 |

| Heptaldehyde | 82 |

| Benzaldehyde | 85 |

| p-Anisaldehyde | 88 |

| p-Nitrobenzaldehyde | 90 |

| p-Chlorobenzaldehyde | 85 |

Table 1: Yields of condensation products from the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes. Data sourced from Findlay et al. (1976). mdpi.com

Furthermore, multi-component condensation reactions involving 4-hydroxy-6-methyl-1H-pyridin-2-one, carbonyl compounds, and Meldrum's acid have been developed. These reactions provide a convenient method for synthesizing substituted derivatives of 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-dione. researchgate.net

The polyfunctional nature of 4-hydroxy-6-methylpyridin-2(1H)-one makes it an excellent starting material for synthesizing fused heterocyclic systems through cyclization reactions. These reactions often lead to the formation of biologically relevant scaffolds. psu.eduresearchgate.net

For example, treatment of certain derivatives with ethylene (B1197577) glycol in boiling benzene (B151609) in the presence of para-toluenesulfonic acid can lead to the formation of tricyclic ethers. psu.edu More broadly, the compound is a key intermediate in the synthesis of various fused pyridones. Multi-component reactions, such as the condensation with Meldrum's acid and aldehydes, lead directly to pyrano[3,2-c]pyridine systems. researchgate.net While the direct synthesis of pyrrolopyridinones from this specific starting material is less commonly detailed, the general strategies for forming fused pyridone systems often involve late-stage cyclization events that could be adapted from related precursors. psu.edu The construction of these fused systems is of significant interest due to the prevalence of such motifs in modern therapeutic agents.

Stereochemical Aspects of 2-hydroxy-6-methyl-1H-pyridin-4-one Transformations

The prochiral nature of this compound and its tautomers presents opportunities for stereoselective transformations, which are crucial for the synthesis of enantiomerically pure molecules with potential applications in medicinal chemistry and materials science. While the core pyridinone ring is planar and achiral, reactions at various positions can introduce new stereocenters. The stereochemical outcome of these transformations is influenced by factors such as the nature of the reagents, the use of chiral catalysts or auxiliaries, and the inherent reactivity of the pyridinone scaffold.

Detailed research into the stereoselective reactions of this compound itself is limited in publicly available literature. However, the principles of asymmetric synthesis and stereocontrol can be inferred from studies on closely related pyridinone and dihydropyridine (B1217469) systems.

One of the primary approaches to achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. For instance, in the synthesis of chiral dihydropyridine derivatives, optically pure glycerol (B35011) and threitol derivatives have been employed as chiral auxiliary groups attached to the 3-position of the ring. This strategy allows for the separation of diastereomeric esters by methods such as fractional crystallization or chromatography. nih.gov In one study, the esterification of a 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivative with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol, a chiral protected glycerol, enabled the selective crystallization of a single diastereomer. nih.gov The absolute configuration of the separated diastereomer was confirmed by X-ray crystallography. nih.gov

Another key strategy is the use of chiral catalysts in asymmetric catalysis. This approach is often more efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While specific examples for this compound are not extensively documented, research on other pyridinone systems demonstrates the feasibility of this approach. For example, the stereoselective synthesis of tetrahydropyridines has been achieved through the ring-expansion of monocyclopropanated pyrroles, where the stereochemistry of the starting material dictates the stereochemistry of the product. acs.orgnih.gov

Furthermore, reactions involving the functional groups of this compound, such as the exocyclic methyl group or the ring carbons, can be designed to be stereoselective. For example, condensation reactions with aldehydes at the C3 or C5 position can create new chiral centers. A study on the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aliphatic aldehydes yielded new pyridone derivatives, and with α,β-unsaturated aldehydes, it led to the formation of condensed pyran derivatives. nih.gov Although this particular study did not focus on stereoselectivity, the introduction of chiral catalysts or reagents in such reactions could potentially lead to enantiomerically enriched products.

The table below summarizes stereoselective transformations of related pyridinone and dihydropyridine systems, which can serve as a basis for designing stereoselective reactions for this compound.

| Transformation | Substrate/Reagent | Chiral Influence | Stereochemical Outcome | Reference |

| Resolution of Diastereomers | 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives | Chiral auxiliary: (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol | Separation of (4S,2′R) and (4R,2′R) diastereomers | nih.gov |

| Stereoselective Ring-Expansion | Monocyclopropanated pyrroles | Inherent chirality of starting material | Diastereo- and enantiomerically pure tetrahydropyridines | acs.orgnih.gov |

| Condensation Reaction | 4-hydroxy-6-methylpyridin-2(1H)-one and aldehydes | - (potential for chiral catalysts) | Formation of new chiral centers (stereoselectivity not reported) | nih.gov |

Coordination Chemistry of 2 Hydroxy 6 Methyl 1h Pyridin 4 One As a Ligand

Design and Synthesis of Metal Complexes Featuring 2-hydroxy-6-methyl-1H-pyridin-4-one

The synthesis of metal complexes with hydroxypyridinone ligands is generally a straightforward process, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound are limited, the synthetic routes can be reliably inferred from the extensive research on its isomers and other hydroxypyridinone analogues. jscimedcentral.comnih.gov

Transition metal complexes of hydroxypyridinones are synthesized by reacting the ligand with a transition metal salt, such as a halide, acetate, or nitrate. The reaction is often carried out in a polar solvent like water, methanol (B129727), or ethanol. The addition of a base (e.g., sodium hydroxide (B78521), potassium hydroxide, or an amine) is common to facilitate the deprotonation of the ligand's hydroxyl group, which is crucial for chelation.

For trivalent metal ions like iron(III), the reaction typically yields a neutral complex with a 3:1 ligand-to-metal stoichiometry, as three bidentate ligands are required to satisfy the metal's preferred coordination number of six. kcl.ac.uk For divalent metal ions such as Cu(II) and Zn(II), complexes with varying stoichiometries (e.g., 1:1 or 2:1 metal-to-ligand) can be formed depending on the reaction conditions and the presence of other coordinating species (like water or other solvent molecules). nih.gov

Table 1: General Synthetic Conditions for Transition Metal-Hydroxypyridinone Complexes

| Metal Ion | Typical Metal Salt | Ligand:Metal Ratio | Solvent | Conditions |

|---|---|---|---|---|

| Fe(III) | FeCl₃, Fe(NO₃)₃ | 3:1 | Water, Methanol | pH adjustment with base |

| Cu(II) | CuCl₂, Cu(OAc)₂ | 2:1 | Ethanol, Methanol | Reflux |

| Zn(II) | Zn(OAc)₂, ZnCl₂ | 2:1 | Ethanol, Water | Room temperature or reflux |

This table presents generalized conditions based on the synthesis of complexes with analogous hydroxypyridinone ligands.

The synthesis of main group metal complexes follows a similar methodology. The coordination chemistry of hydroxypyridinones with aluminum(III) is of particular interest and has been widely studied due to the potential of these ligands in treating aluminum overload. nih.govnih.gov The synthesis involves combining an aqueous solution of an aluminum salt, such as AlCl₃ or Al(NO₃)₃, with the hydroxypyridinone ligand. The pH of the solution is carefully adjusted, usually to the physiological range, to promote the formation of the stable, neutral [Al(L)₃] complex. rsc.org The high stability of these complexes is driven by the hard-hard interaction between the Al³⁺ ion and the oxygen donor atoms of the ligand.

Coordination Modes and Ligand Properties

The chelating ability of this compound is primarily governed by the electronic and steric properties of its functional groups.

The key to the chelating power of this compound lies in the ortho-positioning of the hydroxyl and carbonyl groups. Upon deprotonation, the hydroxyl group at the C2 position becomes a negatively charged oxygen donor. This anionic oxygen atom, together with the lone pair of electrons on the adjacent carbonyl oxygen at the C4 position, forms a bidentate "O,O" donor set. nih.gov This arrangement allows the ligand to bind to a single metal ion, forming a highly stable five-membered chelate ring. rsc.org This bidentate coordination mode is characteristic of the entire hydroxypyridinone family and is responsible for their high affinity for hard metal ions. researchgate.netresearchgate.net The formation of these chelate rings is entropically favored and contributes significantly to the thermodynamic stability of the resulting metal complexes. nih.gov

In the predominant tautomeric form, this compound, the nitrogen atom in the heterocyclic ring is protonated and is generally not directly involved in metal coordination. The powerful chelation provided by the bidentate O,O-donor site is sterically and electronically more favorable. rsc.org

Structural Analysis of Metal-Pyridinone Complexes

For trivalent metal ions like Fe³⁺ and Al³⁺, which have a strong preference for a six-coordinate octahedral geometry, three bidentate hydroxypyridinone ligands arrange themselves around the central metal ion. This results in the formation of a neutral, highly stable [ML₃] complex. kcl.ac.uk The coordination is typically facial, with the three ligands creating a propeller-like arrangement. In some cases, particularly with polydentate ligands containing hydroxypyridinone units, dinuclear or polynuclear structures can form. nih.gov

For divalent transition metals, the resulting geometry can be more varied. Depending on the metal's electronic configuration and the presence of co-ligands (like water), tetrahedral or octahedral geometries are common. For instance, a complex of the type [M(L)₂(H₂O)₂] would exhibit an octahedral geometry.

Table 2: Expected Structural Features of Metal Complexes with this compound

| Metal Ion | Typical Stoichiometry (L:M) | Predicted Coordination Geometry | Example of Analogous Complex |

|---|---|---|---|

| Fe(III) | 3:1 | Octahedral | [Fe(deferiprone)₃] |

| Al(III) | 3:1 | Octahedral | [Al(deferiprone)₃] |

| Ga(III) | 3:1 | Octahedral | [Ga(deferiprone)₃] |

| Th(IV) | 4:1 or as part of polydentate ligand | 8-coordinate (e.g., square antiprismatic) | [Th(1,2-HOPO)₄] |

| Cu(II) | 2:1 | Square Planar or Distorted Octahedral | [Cu(deferiprone)₂(H₂O)₂] |

This table summarizes predicted structures based on well-characterized complexes of analogous hydroxypyridinone ligands. nih.govkcl.ac.ukrsc.orgnih.gov

The analysis of these related structures shows that the metal-oxygen bond lengths are consistent with strong ionic/covalent interactions, confirming the high affinity of the hydroxypyridinone scaffold for these metal ions.

X-ray Crystallography of Coordinated Structures

While a crystal structure for a metal complex of this compound itself is not prominently available in the reviewed literature, extensive crystallographic data for closely related hydroxypyridinone (HOPO) complexes allow for a detailed and accurate prediction of its coordination behavior. The primary coordination mode for this class of ligands is as a bidentate chelator via the deprotonated hydroxyl oxygen and the adjacent carbonyl oxygen. nih.govresearchgate.net

For instance, the crystal structures of gallium(III) and iron(III) complexes with deferiprone (B1670187) (a 3-hydroxy-4-pyridinone) show the metal center in an octahedral geometry, coordinated by three bidentate ligands. In the Ga(III) complex, the Ga–O(hydroxyl) bond lengths are approximately 1.967 Å, while the Ga–O(carbonyl) bond lengths are slightly longer at 1.990 Å. nih.gov This difference is typical and reflects the stronger bond formed with the formally anionic hydroxyl oxygen compared to the neutral carbonyl oxygen.

Studies on 3-hydroxy-2-pyridone complexes have revealed diverse coordination possibilities. While chelation is common, monodentate coordination through the carbonyl oxygen has also been observed, often stabilized by strong intramolecular hydrogen bonds that create a macrocycle-like structure. researchgate.net For the specific ligand 6-methyl-2-pyridonate (lacking the 4-hydroxy group), coordination to an iron(II) center occurs in a κ²-N,O fashion, which involves the ring nitrogen and the carbonyl oxygen. rsc.org However, for the 4-hydroxy analogue, the O,O-chelation via the two oxygen atoms is expected to be the dominant and more stable coordination mode, particularly with hard metal ions like Fe(III), Ga(III), and Zr(IV).

Table 1: Representative Crystallographic Data for Analogous Hydroxypyridinone Metal Complexes

| Complex | Metal Ion | Coordination Geometry | M-O (hydroxyl) Bond Length (Å) | M-O (carbonyl) Bond Length (Å) | O-M-O Bite Angle (°) | Reference |

|---|---|---|---|---|---|---|

| [Ga(deferiprone)₃] | Ga(III) | Octahedral | 1.967 | 1.990 | 83.22 | nih.gov |

| [Fe(deferiprone)₃] | Fe(III) | Octahedral | 1.998 | 2.038 | 80.91 | nih.gov |

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR)

The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic properties. These changes serve as reliable signatures for confirming and characterizing the coordination process in solution.

Infrared (IR) and Raman Spectroscopy: Upon complexation, the most significant changes in the IR spectrum occur in the vibrational modes of the C=O (carbonyl) and O-H (hydroxyl) groups. The O-H stretching band, typically broad and found in the 3200-2900 cm⁻¹ region in the free ligand, disappears upon deprotonation and coordination to the metal ion. hopotx.com The C=O stretching frequency, observed around 1640 cm⁻¹ in the free ligand, typically shifts to a lower wavenumber (e.g., 1620-1590 cm⁻¹) in the complex. rsc.orghopotx.com This red-shift is indicative of the weakening of the C=O double bond due to the coordination of the oxygen atom to the electron-accepting metal center. Raman spectroscopy also provides a diagnostic tool; studies on HOPO-functionalized materials show a characteristic peak for the free ligand at 686 cm⁻¹, which undergoes a dramatic shift to approximately 570 cm⁻¹ upon chelation with iron(III), confirming the formation of Fe-O bonds. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand is markedly affected by metal coordination. The UV spectrum of the free hydroxypyridinone ligand typically shows absorption bands related to π→π* transitions within the pyridinone ring. Upon complexation with transition metals or other electronically active ions, a new, often colorful, absorption band appears in the visible region (typically 400-600 nm). nih.gov This new band is attributed to a ligand-to-metal charge transfer (LMCT) transition, where electron density is transferred from the ligand's π-orbitals to the metal's d-orbitals. The appearance and intensity of this LMCT band are characteristic of complex formation and can be used to determine the stoichiometry and stability of the complex through spectrophotometric titrations. nih.govrsc.org For example, titrations of 1,2-HOPO ligands with Fe(III) show the emergence of an LMCT band that shifts as the number of coordinated ligands increases from FeL to FeL₂ and FeL₃. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the solution-state structure of diamagnetic metal complexes. Upon coordination of this compound, the signals in the ¹H and ¹³C NMR spectra corresponding to the nuclei near the coordination site are affected. The resonance for the proton of the 4-hydroxy group disappears upon deprotonation. The signals for the ring protons (at the C-3 and C-5 positions) and the C-6 methyl protons will experience shifts due to the change in the electronic environment caused by the metal ion. Similarly, the ¹³C signals for the carbonyl carbon (C-2) and the hydroxyl-bearing carbon (C-4) are significantly shifted upon chelation. mdpi.comnih.gov For paramagnetic complexes, such as those with Fe(III) or Gd(III), the NMR signals are often dramatically shifted and broadened due to the influence of the unpaired electrons, making interpretation more complex but providing information on the magnetic properties of the system. mdpi.com

Stability and Reactivity of this compound Metal Complexes

The stability of metal complexes formed with hydroxypyridinone ligands is a key determinant of their utility, particularly in biological and environmental applications. These ligands are known to form highly stable complexes, especially with hard, highly charged metal ions like Fe(III), Ga(III), Al(III), and tetravalent actinides like Pu(IV) and Th(IV). hopotx.comrsc.orgmdpi.com

For analogous 3,4-HOPO ligands, the pFe value (for Fe³⁺) can be exceptionally high, often exceeding that of the clinical iron chelator deferiprone (pFe = 20.6). rsc.org For example, hexadentate 3,4-HP chelators can reach pFe values as high as 27.6. mdpi.com Multidentate chelators based on 1,2-HOPO have demonstrated extraordinary stability with tetravalent actinides, with stability constants (log β₁₁₀) for Zr(IV) and Pu(IV) complexes determined to be 43.1 and 43.5, respectively. hopotx.comacs.org This highlights the exceptional affinity of the deprotonated hydroxypyridinone moiety for highly charged metal ions.

Table 2: Thermodynamic Stability Data for Selected Hydroxypyridinone (HOPO) Metal Complexes

| Ligand | Metal Ion | Complex | Stability Constant (log β) | pM Value | Reference |

|---|---|---|---|---|---|

| 3,4,3-LI(1,2-HOPO) | Zr(IV) | [Zr(L)] | 43.1 | - | hopotx.comacs.org |

| 3,4,3-LI(1,2-HOPO) | Pu(IV) | [Pu(L)] | 43.5 | - | hopotx.comacs.org |

| 3,4,3-LI(1,2-HOPO) | Ce(IV) | [Ce(L)] | 41.5 | - | nih.gov |

| 3,4,3-LI(1,2-HOPO) | Th(IV) | [Th(L)] | 40.1 | - | nih.gov |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Fe(III) | - | - | pFe = 22.0 | rsc.org |

| Deferiprone (3,4-HOPO) | Fe(III) | - | - | pFe = 20.6 | rsc.org |

The reactivity of these metal complexes is largely dictated by their high thermodynamic stability. Once formed, the metal ion is effectively sequestered and kinetically inert, preventing it from participating in undesired redox reactions or binding to other biological molecules. This lack of reactivity is the desired outcome in applications such as iron decorporation, where the goal is to remove excess toxic metal ions from the body. kcl.ac.ukmdpi.com The primary "reaction" of interest is the chelation itself, where the ligand displaces water or weaker-binding biological ligands from the metal's coordination sphere. The reactivity of the coordinated ligand itself is generally low, as the pyridinone ring is aromatic and the coordinating oxygen atoms are stabilized by the metal center.

Supramolecular Chemistry and Crystal Engineering Involving 2 Hydroxy 6 Methyl 1h Pyridin 4 One

Intermolecular Interactions in Solid-State Architectures

The solid-state structure of 2-hydroxy-6-methyl-1H-pyridin-4-one is predominantly governed by a network of strong hydrogen bonds.

The crystal structure of this compound is characterized by distinct hydrogen bonding patterns that create a highly organized molecular assembly. nih.gov Specifically, the molecules are linked by intermolecular N−H⋯O and O−H⋯O hydrogen bonds. nih.govresearchgate.net These interactions result in the formation of a zigzag array of molecules along the mdpi.com crystallographic direction, which in turn forms a layered structure parallel to the ab plane. nih.govresearchgate.net

Detailed crystallographic data has elucidated the specific geometries of these hydrogen bonds, which are fundamental to the stability of the crystal lattice. nih.gov The key hydrogen bond interactions are summarized in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···O1ⁱ | 0.86 | 1.98 | 2.835 (2) | 175 |

| O2—H2B···O1ⁱⁱ | 0.82 | 1.79 | 2.609 (2) | 180 |

| Symmetry codes: (i) –x + 2, –y + 2, - z + 1; (ii) x – 1/2, - y + 3/2, z – 1/2 | ||||

| Data sourced from Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1534. nih.gov |

Based on available scientific literature, there is no specific mention or detailed study of π-π stacking interactions in the crystal structure of this compound. While the pyridinone ring is an aromatic system capable of such interactions, the dominant hydrogen bonding network appears to be the primary organizing force in the solid state. In a related compound, 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, π-stacking interactions were found to be insignificant. nih.gov

Co-Crystallization and Self-Assembly Studies

There is a lack of published research on the co-crystallization and self-assembly of this compound. The exploration of its ability to form co-crystals with other molecules could be a potential area for future research to modify its physicochemical properties. General principles of crystal engineering have been applied to coordination polymers and molecular complexes of other dipyridyl-amide ligands. acs.org

Polymorphism and Pseudopolymorphism of this compound

Currently, there are no known studies reporting the existence of polymorphs or pseudopolymorphs for this compound. The compound has been synthesized and its crystal structure determined, precipitating as a white solid, but investigations into different crystalline forms under various conditions have not been documented in the available literature. nih.gov

Enzymatic Interactions and Mechanistic Biochemistry of 2 Hydroxy 6 Methyl 1h Pyridin 4 One

Molecular Recognition and Ligand-Protein Binding Mechanisms

The interaction of 2-hydroxy-6-methyl-1H-pyridin-4-one with protein active sites is a highly specific process dictated by a combination of chemical interactions. These interactions determine the compound's binding orientation and affinity for its target enzyme.

Hydrogen bonds are pivotal for the molecular recognition of this compound within an enzyme's active site. The molecule possesses both hydrogen bond donors (the hydroxyl group and the N-H group of the pyridine (B92270) ring) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom of the ring), enabling it to form a network of interactions with amino acid residues.

Crystallographic studies of the tautomer, 4-hydroxy-6-methylpyridin-2(1H)-one, reveal its capacity for forming significant hydrogen bonds. In its crystal structure, molecules are linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.govresearchgate.net Specifically, the amide proton (N1—H1A) interacts with the carbonyl oxygen (O1) of an adjacent molecule, and the hydroxyl proton (O2—H2B) bonds with the same carbonyl oxygen. nih.gov These interactions result in the formation of a zigzag array and a layered structure. nih.govresearchgate.net This inherent ability to form strong hydrogen bonds is crucial for its binding to enzyme active sites, where it can interact with amino acid residues such as aspartate, glutamate, serine, and threonine, which can act as hydrogen bond donors or acceptors.

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N1—H1A⋯O1 | 0.86 | 1.98 | 2.835 (2) | 175 |

| O2—H2B⋯O1 | 0.82 | 1.79 | 2.609 (2) | 180 |

Table 1: Hydrogen Bond Geometry in the Crystal Structure of 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov Data from X-ray crystallography showing the specific bond lengths and angles of the intermolecular hydrogen bonds.

A key feature of the hydroxypyridinone scaffold is its ability to chelate metal ions, a process often critical for inhibiting metalloenzymes. For instance, related N-hydroxypyridinedione (HPD) inhibitors of Hepatitis B Virus (HBV) Ribonuclease H (RNase H) coordinate two catalytic magnesium ions (Mg²⁺) in the enzyme's active site. nih.gov The binding involves the hydroxyl group and the carbonyl oxygen of the pyridinone ring forming a tridentate chelation complex with the metal ions. nih.gov This metal-chelating property is a dominant feature of its binding mechanism in relevant metalloenzymes.

While hydrogen bonding and metal chelation are primary drivers of binding, hydrophobic interactions also contribute to the stability of the ligand-protein complex. The methyl group at the C6 position and the carbon framework of the pyridine ring provide hydrophobic surfaces that can engage in van der Waals forces and hydrophobic contacts with nonpolar amino acid residues in the enzyme's active site.

Elucidation of Enzyme Inhibition Mechanisms

The functional groups of this compound make it an effective scaffold for enzyme inhibitors. It serves as an intermediate in the synthesis of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.govresearchgate.net

The inhibitory activity of compounds derived from the this compound scaffold has been demonstrated against various viral enzymes. While specific kinetic data for the parent compound is not extensively detailed in the provided context, its derivatives have shown significant inhibitory potential. For example, a library of N-hydroxypyridinedione (HPD) imine derivatives, which share the core pyridinone structure, displayed potent anti-HBV activity with EC₅₀ values in the low micromolar range (1.1 to 2.5 µM) and selectivity indices as high as 58. nih.gov

The binding affinity of these inhibitors is strongly linked to their ability to chelate the catalytic metal ions in the active site of enzymes like HBV RNase H. nih.gov This strong interaction with essential cofactors can lead to potent, often competitive or non-competitive, inhibition. The pKa of the hydroxypyridinone moiety also influences its ionization state at physiological pH, which in turn affects its ability to bind to the target and penetrate biological membranes. nih.gov

| Compound Derivative | EC₅₀ (µM) | Selectivity Index (SI) |

| HPD Imine 1 | 1.1 | 58 |

| HPD Imine 2 | 1.5 | >33 |

| HPD Imine 3 | 2.5 | 13 |

Table 2: Anti-HBV Activity of select N-hydroxypyridinedione (HPD) imine derivatives. nih.gov This table illustrates the inhibitory potential of compounds based on the hydroxypyridinone scaffold.

The structural basis for the inhibition by this compound and its derivatives is best understood through protein-ligand co-crystallization and molecular modeling studies. nih.gov These techniques provide a detailed view of the binding mode and the specific interactions within the enzyme's active site.

Co-crystallization involves forming a complex between the target protein and the ligand before crystallization, allowing for the direct visualization of the bound state. nih.govresearchgate.net For hydroxypyridinone-based inhibitors, such studies have been crucial. For instance, docking experiments with HBV RNase H revealed that the HPD scaffold orients itself to allow the oxygen trident (the two hydroxyls and the carbonyl oxygen) to coordinate both Mg²⁺ ions in the active site. nih.gov This structural arrangement is critical for its inhibitory function, as it effectively blocks the enzyme's catalytic machinery. The planar nature of the pyridinone ring also facilitates stacking interactions with aromatic amino acid residues, further anchoring the inhibitor in the active site.

Role of this compound in Biochemical Pathways

The primary role of this compound identified in biochemical research is as a key building block for the synthesis of antiviral agents. nih.govresearchgate.net Specifically, it is an intermediate in the creation of second-generation pyridinone hybrids that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.govresearchgate.net HIV-1 reverse transcriptase is a critical enzyme in the viral life cycle, responsible for transcribing the viral RNA genome into DNA. By inhibiting this enzyme, these compounds disrupt viral replication.

While a direct, significant influence on pyrimidine (B1678525) metabolism has not been documented, the structural similarity of the pyridinone ring to pyrimidine bases, such as in 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (6-methylisocytosine), suggests a potential for interaction with enzymes involved in nucleotide metabolism. sigmaaldrich.com However, its most prominent and studied role is in the context of inhibiting viral polymerases, rather than participating as a metabolite in endogenous pathways. Its utility lies in its synthetic versatility, allowing for the generation of more complex molecules with high affinity and specificity for viral enzyme targets.

Enzymatic Transformations and Degradation Pathways of the Pyridinone Scaffold

The environmental fate and biological metabolism of pyridinone-based compounds are largely governed by enzymatic transformations. While direct and exhaustive research on the enzymatic degradation of this compound is not extensively documented, the broader class of pyridinone and substituted pyridine compounds has been the subject of numerous microbiological studies. These studies reveal that the pyridinone scaffold is susceptible to enzymatic attack, primarily initiated by hydroxylation, which leads to ring cleavage and eventual mineralization. The rate and pathway of these transformations are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov

Microorganisms, including various bacteria and fungi, are capable of utilizing pyridine and its derivatives as sources of carbon, nitrogen, and energy. nih.gov The initial and often rate-limiting step in the aerobic biodegradation of these compounds is the enzymatic introduction of hydroxyl groups onto the pyridine ring, a reaction typically catalyzed by monooxygenases or dioxygenases. nih.gov

Research on the microbial metabolism of 4-hydroxypyridine (B47283), a tautomer of 4-pyridone, by Agrobacterium sp. has shown that the degradation is initiated by a hydroxylation reaction. The enzyme 4-hydroxypyridine 3-hydroxylase, a mixed-function monooxygenase, converts 4-hydroxypyridine into pyridine-3,4-diol. This enzymatic step requires molecular oxygen and a reducing equivalent such as NADH or NADPH. nih.gov

Furthermore, studies on substituted pyridines provide insights into how the methyl group on the this compound scaffold might influence enzymatic degradation. For instance, the soil bacterium Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, has been shown to metabolize a range of substituted pyridines. The regioselectivity of the hydroxylation is dependent on the substituent's position. In the case of 4-alkylpyridines, hydroxylation occurs exclusively on the pyridine ring, yielding the corresponding 4-substituted 3-hydroxypyridines. Conversely, 2-alkylpyridines can undergo hydroxylation on both the ring and the alkyl side chain. qub.ac.uk This suggests that the 6-methyl group of this compound could be a potential site for enzymatic modification.

The degradation of pyridinone-containing natural products also points to the enzymatic importance of the hydroxyl-pyridinone core. For example, in the antifungal metabolite ilicicolin H, the hydroxyl-pyridinone moiety is critical for its biological activity, indicating a direct interaction with enzymes. nih.gov

The following table summarizes key enzymatic transformations observed for compounds structurally related to the pyridinone scaffold, providing a basis for understanding the potential metabolic fate of this compound.

| Enzyme/Microorganism | Substrate | Reaction Type | Product(s) |

| Agrobacterium sp. (4-hydroxypyridine 3-hydroxylase) | 4-Hydroxypyridine | Monooxygenation (Hydroxylation) | Pyridine-3,4-diol |

| Pseudomonas putida UV4 (Toluene dioxygenase) | 4-Alkylpyridines | Dioxygenation (Ring Hydroxylation) | 4-Alkyl-3-hydroxypyridines |